molecular formula C16H15NO3 B7501199 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B7501199
M. Wt: 269.29 g/mol
InChI Key: LCLDVTLOXDHMGO-UHFFFAOYSA-N
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Description

3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one typically involves the use of metal catalysts. One common method is the use of ruthenium catalysts, which have been shown to be effective in the synthesis of six-membered N-heterocycles . The reaction conditions often involve mild temperatures and the use of easily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as ruthenium, is also common in industrial settings due to their efficiency and minimal waste production .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one include other indole derivatives, such as:

  • 3-hydroxy-1-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one
  • 3-hydroxy-1-(2-methoxyethyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxybenzyl group, in particular, may confer unique properties that make it valuable for specific applications .

Properties

IUPAC Name

3-hydroxy-1-[(2-methoxyphenyl)methyl]-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15(18)16(17)19/h2-9,15,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLDVTLOXDHMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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